3,6-Dimethoxybenzene-1,2-diamine

Benzimidazole Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

3,6-Dimethoxybenzene-1,2-diamine (CAS 40328-95-8) is an aromatic ortho-diamine featuring methoxy substituents at the 3- and 6-positions of the benzene ring (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol). This substitution pattern imparts distinct electronic properties, including a predicted pKa of 3.98±0.10 and a computed XLogP3-AA of 0.5, which differentiate it from other dimethoxybenzene-1,2-diamine regioisomers.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 40328-95-8
Cat. No. B2530320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxybenzene-1,2-diamine
CAS40328-95-8
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)N)N
InChIInChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3
InChIKeyFUMWDRKZNGZIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxybenzene-1,2-diamine (CAS 40328-95-8): Procurement-Grade ortho-Phenylenediamine for Regiospecific Heterocycle Synthesis


3,6-Dimethoxybenzene-1,2-diamine (CAS 40328-95-8) is an aromatic ortho-diamine featuring methoxy substituents at the 3- and 6-positions of the benzene ring (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol) [1]. This substitution pattern imparts distinct electronic properties, including a predicted pKa of 3.98±0.10 and a computed XLogP3-AA of 0.5, which differentiate it from other dimethoxybenzene-1,2-diamine regioisomers . The compound is primarily utilized as a building block in the synthesis of benzimidazoles and imidazobenzoquinones, as well as in the preparation of ligands for coordination chemistry and sensing applications [2][3].

Why Generic Substitution Fails: Thermodynamic and Kinetic Barriers Specific to 3,6-Dimethoxybenzene-1,2-diamine


The position of the methoxy substituents on the ortho-phenylenediamine core is the primary determinant of reaction outcome, and generic substitution with other dimethoxy isomers (e.g., the 4,5- or 3,4-analogs) is not feasible. In the synthesis of 4,7-dimethoxy-2-methyl-1H-benzimidazole, the 3,6-substitution pattern is essential for directing the subsequent cyclization to form imidazobenzo(hydro)quinones with the correct redox potential [1]. Furthermore, the predicted pKa of 3.98±0.10 for 3,6-Dimethoxybenzene-1,2-diamine, as reported by ChemicalBook, governs its protonation state in aqueous media, directly impacting condensation kinetics and solubility compared to isomers or the parent o-phenylenediamine . Using an incorrect regioisomer will lead to a different benzimidazole product with altered electronic and steric properties, resulting in a loss of biological or catalytic activity in downstream applications. These are not interchangeable building blocks; they are distinct chemical entities with predictable, but diverging, reactivity profiles.

3,6-Dimethoxybenzene-1,2-diamine: A Quantitative Evidence Guide for Scientific Selection


Regiospecific Conversion to 4,7-Dimethoxy-2-methyl-1H-benzimidazole

3,6-Dimethoxybenzene-1,2-diamine is converted into 4,7-dimethoxy-2-methyl-1H-benzimidazole with an isolated yield of 51% (85% based on consumed starting material) under a single, defined protocol [1]. This reaction demonstrates the compound's specific utility as a precursor. While 4,5-dimethoxybenzene-1,2-diamine (CAS 27841-33-4) is also known to form fluorescent benzimidazoles, the regioisomeric product from 3,6-dimethoxybenzene-1,2-diamine is explicitly required for the preparation of imidazobenzo(hydro)quinones, a class of compounds with established biological activity including cytotoxic, antitumor, and antiproliferative properties [1][2].

Benzimidazole Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Physicochemical Differentiation: Melting Point and Predicted pKa

The physicochemical properties of 3,6-Dimethoxybenzene-1,2-diamine, specifically its melting point and predicted pKa, provide a basis for analytical verification. The reported melting point is 85-87 °C (from chloroform/ligroine) . Its predicted pKa is 3.98±0.10, indicating a weakly basic amine susceptible to protonation under mildly acidic conditions, which differs from the parent o-phenylenediamine (predicted pKa ~4.6) and influences its reactivity profile . While direct melting point and pKa data for the 3,5- and 3,4-dimethoxy isomers are not consistently reported, this data set serves as a baseline for quality control of the 3,6-isomer.

Physicochemical Profiling Pre-formulation Quality Control

Structural Uniqueness Assessment via the SINimilarity Tool

3,6-Dimethoxybenzene-1,2-diamine is flagged by the ChemSec SINimilarity tool as belonging to one or more specific SIN (Substitute It Now) Groups, based on its overall structural similarity to substances already on the SIN List [1]. This finding has regulatory and safety implications, distinguishing it chemically from isomers that may not share these specific structural alerts. This structural classification provides a data-driven rationale for early hazard screening and risk mitigation planning during procurement and laboratory use.

Chemical Safety Hazard Assessment Substance Grouping

Comparative Safety Profile for Informed Handling: Hazard Statements

While aromatic diamines share general handling precautions, the specific GHS classification for 3,6-Dimethoxybenzene-1,2-diamine at 98% purity is clearly defined: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compares to the 4,5-dimethoxy isomer (as the dihydrochloride salt), which carries the more severe classifications of R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) and R36/37/38 (Irritating to eyes, respiratory system and skin) [1]. For researchers seeking to minimize toxicological risk in a laboratory setting, the free base form of the 3,6-isomer presents a less hazardous profile than the hydrochloride salt of the 4,5-analog.

Laboratory Safety Chemical Handling Risk Assessment

Verified Application Scenarios for 3,6-Dimethoxybenzene-1,2-diamine Driven by Demonstrated Differentiation


Synthesis of Imidazobenzo(hydro)quinones for Redox-Active Drug Discovery

When the research objective is the synthesis of imidazobenzo(hydro)quinone libraries for biological screening (e.g., for antitumor or antiparasitic activity), the procurement of 3,6-Dimethoxybenzene-1,2-diamine is non-negotiable. As demonstrated by Besset and Morin (2009), this is the specific precursor that, in a high-yielding reaction, leads to the 4,7-dimethoxy-2-methyl-1H-benzimidazole scaffold [1]. Using the more common 4,5-isomer would result in a different regioisomer with altered redox properties, rendering the downstream structure-activity relationship (SAR) data irrelevant. The documented high purity of commercially available material (≥98%) further supports reproducible library synthesis .

Development of pH-Responsive Metal Sensors via Controlled Protonation

The distinct, predicted low pKa of 3.98±0.10 means 3,6-Dimethoxybenzene-1,2-diamine will remain largely deprotonated at neutral and weakly acidic pH, unlike the parent o-phenylenediamine [1]. This property is critical for designing chemosensors that rely on the native nucleophilicity of the amine groups for metal chelation or for imine formation. Researchers developing sensors for Zn²⁺, Cu²⁺, or cyanide ions in aqueous environments should select this isomer, as its protonation profile directly impacts binding kinetics and selectivity, offering a tunable parameter not available with the unsubstituted parent compound.

Procurement for In-House Safety and Sustainability Screening Programs

For research groups with institutional commitments to green chemistry or those operating under strict chemical safety regulations, the combination of a defined irritant (vs. toxic) hazard profile [1] and a positive SINimilarity structural alert makes 3,6-Dimethoxybenzene-1,2-diamine a candidate for early-phase safety studies. This proactive screening is part of a 'safe-by-design' workflow. Procuring a compound with a well-characterized safety profile allows for the immediate implementation of appropriate engineering controls and personal protective equipment, and its SINimilarity flag can be used to justify the exploration of safer alternatives later in the development pipeline.

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